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4-Fluorobenzamidoxime

Catalog No.
S8006500
CAS No.
M.F
C7H7FN2O
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzamidoxime

Product Name

4-Fluorobenzamidoxime

IUPAC Name

4-fluoro-N'-hydroxybenzenecarboximidamide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

OSUPWUQRPLIJKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)F

4-Fluorobenzamidoxime, with the chemical formula C7H7FN2OC_7H_7FN_2O and CAS number 69113-32-2, is a benzamidoxime derivative characterized by the presence of a fluorine atom at the para position of the benzene ring. This compound is notable for its amidoxime functional group, which contributes to its reactivity and potential applications in organic synthesis. It typically appears as a solid with a melting point ranging from 92 to 95 °C .

There is no current information available regarding a specific mechanism of action for 4-Fluoro-N'-hydroxybenzimidamide.

  • No data exists on potential hazards associated with 4-Fluoro-N'-hydroxybenzimidamide, including flammability, reactivity, or toxicity.
Overview - Chemistry LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Chemical_Reactions/Chemical_Reactions_Examples/Chemical_Reactions_Overview" rel="nofollow noopener" target="_blank"> .

4-Fluorobenzamidoxime can be synthesized through several methods, including:

  • Direct Amidoximation: This method involves the reaction of 4-fluorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base.
  • Nucleophilic Substitution: The compound can be synthesized by reacting 4-fluoroaniline with an appropriate carbonyl compound followed by treatment with hydroxylamine.
  • Coupling Reactions: It can also be generated through coupling reactions involving various electrophiles and nucleophiles in the presence of catalysts .

These methods allow for the modification of the compound's structure to yield derivatives with potentially enhanced properties.

4-Fluorobenzamidoxime serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use in:

  • Medicinal Chemistry: As precursors for biologically active compounds.
  • Material Science: In the synthesis of polymers or other materials where fluorinated compounds may provide unique properties.
  • Analytical Chemistry: As reagents in various analytical procedures due to their reactive functional groups .

Several compounds share structural similarities with 4-Fluorobenzamidoxime. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberUnique Features
3-Fluorobenzamidoxime54872-79-6Fluorine at meta position; different reactivity profile.
2-Fluorobenzamidoxime123456-78-9Fluorine at ortho position; altered steric effects.
Benzamidoxime69113-32-3Lacks fluorine; serves as a baseline for comparison.

4-Fluorobenzamidoxime is unique due to its para-fluorination which influences its electronic properties and reactivity compared to its ortho and meta counterparts.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

154.05424101 g/mol

Monoisotopic Mass

154.05424101 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-28-2023

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